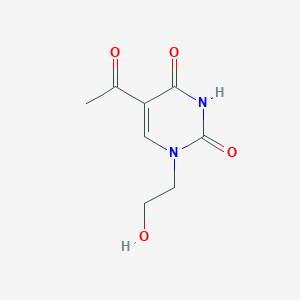

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione, commonly known as AHP, is an organic compound that has been used for a variety of applications in scientific research. It is a colorless, water-soluble compound with a molecular weight of 176.14 g/mol. AHP has been found to possess a number of interesting properties, including a high degree of solubility in both aqueous and organic solvents, as well as a low melting point (73°C). It is also known to have a low toxicity, making it an ideal candidate for a wide range of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Hydrazone Derivatives

This compound serves as a precursor in the synthesis of novel hydrazone derivatives. These derivatives are synthesized by reacting 5-acetyl-1,3-dimethyl-barbituric acid with various hydrazines. The resulting compounds exhibit a wide range of pharmacological activities, including antitumor, anticancer, and antioxidant properties . They also function as ligands for the synthesis of coordination compounds, which are crucial in medicinal chemistry.

Crystal Structure Analysis

The compound is used in crystallography to determine the molecular and crystal structures of new chemical entities. Single crystal X-ray analysis can reveal the arrangement of atoms within a crystal and the nature of their interactions, providing insights into the stability and reactivity of the compound .

Hirshfeld Surface Analysis

Researchers employ this compound in Hirshfeld surface analysis to understand intermolecular interactions within a crystal structure. This analysis helps in visualizing and quantifying the contributions of different types of contacts, such as hydrogen bonding and van der Waals forces, to the stability of the crystal .

Interaction Energy and Energy Framework Studies

The compound’s derivatives are studied for their interaction energies within the crystal lattice. This includes evaluating the electrostatic, dispersion, and total energy frameworks, which are essential for understanding the stabilization and packing of molecules in the solid state .

Pharmacological Research

Due to the presence of donor atoms like nitrogen and oxygen in its structure, the compound has many bonding sites, making it a valuable entity in pharmacological research. It is used to develop drugs with various biological activities, such as antitumor and anticancer effects .

Catalysis and Magnetism

Hydrazone derivatives synthesized from this compound are investigated for their properties in catalysis and magnetism. These properties are significant for the development of new materials and technologies in the field of chemistry .

Biological Applications

The compound is integral in the synthesis of heterocyclic compounds that have important biological and pharmacological properties. These properties are leveraged in the design of new therapeutic agents .

Ligand Synthesis for Coordination Compounds

Finally, this compound is used to synthesize ligands for coordination compounds. These ligands are essential for creating complex structures with metals, which have applications ranging from catalysis to materials science .

Eigenschaften

IUPAC Name |

5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPFVEYKACDMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2587539.png)

![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)

![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)